11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropylacetyl group and a methanopyrido[1,2-a][1,5]diazocin core. The compound’s structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common synthetic route starts with the reaction of a suitable amine with acetyl chloride to form an amide intermediate. This intermediate undergoes cyclization and further functionalization to yield the final product. The reaction conditions typically involve the use of solvents like pyridine and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include other heterocyclic compounds with similar core structures, such as imidazo[1,2-a]pyrimidines and imidazoles. These compounds share some structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific cyclopropylacetyl group and its potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-3-1-2-14-13-6-12(9-18(14)15)8-17(10-13)16(20)7-11-4-5-11/h1-3,11-13H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQUZRWHYEHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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